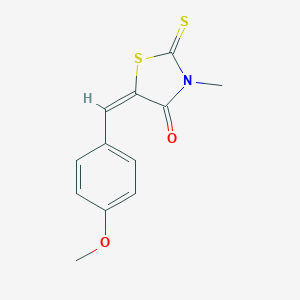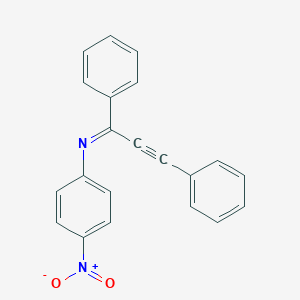
N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline, also known as DPPN, is a compound that has been extensively studied due to its potential applications in organic electronics and as a fluorescent probe in biological systems.
科学研究应用
N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline has been widely studied for its potential applications in organic electronics, particularly as a fluorescent material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique molecular structure and high quantum yield make it an attractive candidate for these applications.
In addition, this compound has also been used as a fluorescent probe in biological systems, where it can be used to detect the presence of specific biomolecules such as proteins and nucleic acids. Its fluorescent properties make it an ideal tool for imaging and sensing applications in biological research.
作用机制
The mechanism of action of N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline is based on its ability to absorb and emit light energy. When excited by a light source, this compound molecules undergo a transition from the ground state to the excited state, resulting in the emission of light at a specific wavelength. This process is known as fluorescence, and it is the basis for the use of this compound as a fluorescent probe in biological systems.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it an attractive candidate for use in biological systems.
实验室实验的优点和局限性
One of the main advantages of N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline is its high quantum yield, which makes it a highly efficient fluorescent probe. In addition, its unique molecular structure makes it an attractive candidate for use in organic electronics.
However, there are also some limitations associated with the use of this compound. For example, its fluorescence properties can be affected by environmental factors such as pH and temperature, which can limit its usefulness in certain applications. In addition, its synthesis method can be complex and time-consuming, which can limit its availability for some researchers.
未来方向
There are several future directions for research on N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline. One potential area of focus is the development of new synthesis methods that are more efficient and cost-effective. In addition, there is a need for further research into the biochemical and physiological effects of this compound, particularly in the context of its use as a fluorescent probe in biological systems.
Another area of interest is the development of new applications for this compound in organic electronics, such as in the development of new OLED and OFET devices. Finally, there is a need for further research into the limitations of this compound, and the development of new methods for overcoming these limitations to maximize its potential in scientific research.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in organic electronics and as a fluorescent probe in biological systems. Its unique molecular structure and high quantum yield make it an attractive candidate for these applications. However, there are also some limitations associated with its use, and further research is needed to fully understand its potential and limitations.
合成方法
The synthesis of N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline involves the reaction of 4-nitroaniline with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a condensation reaction with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The final product is obtained after purification by recrystallization.
属性
分子式 |
C21H14N2O2 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC 名称 |
N-(4-nitrophenyl)-1,3-diphenylprop-2-yn-1-imine |
InChI |
InChI=1S/C21H14N2O2/c24-23(25)20-14-12-19(13-15-20)22-21(18-9-5-2-6-10-18)16-11-17-7-3-1-4-8-17/h1-10,12-15H |
InChI 键 |
NCQLOYZDYOQBAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C#CC(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)
![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
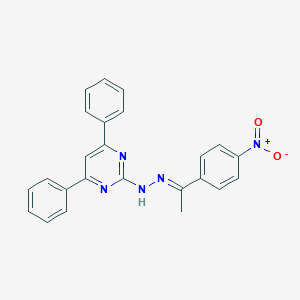

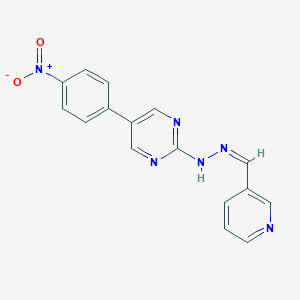



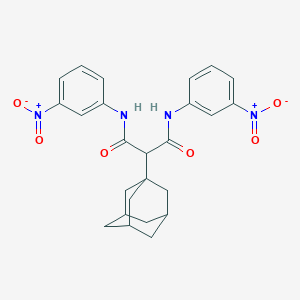
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

